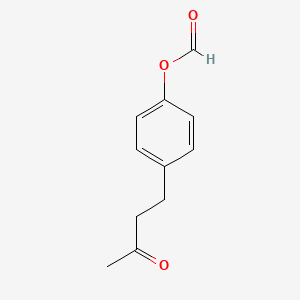

4-(3-Oxobutyl)phenyl formate

Description

Contextualizing the Significance of Formate (B1220265) Esters and Oxobutyl Moieties in Organic Synthesis and Chemical Biology

Formate esters are a crucial class of organic compounds, recognized for their roles as flavoring and fragrance agents, as well as their utility in various chemical transformations. researchgate.netconicet.gov.ar They are typically synthesized through the esterification of alcohols with formic acid or via transesterification reactions. researchgate.netconicet.gov.ar In organic synthesis, formate esters serve as protecting groups and have been explored as organic phases in biphasic systems for biocatalysis. researchgate.net The enzymatic synthesis of formate esters, using lipases, has been highlighted as an environmentally friendly alternative to traditional chemical methods, which can overcome issues of low yields and pollution. mdpi.comnih.gov

The oxobutyl moiety is a significant structural feature in many biologically active molecules. For instance, the related compound raspberry ketone, or 4-(4-hydroxyphenyl)-2-butanone, is a natural phenolic compound responsible for the characteristic aroma of raspberries and is widely used in foods and perfumes. researchgate.netchemicalbook.com Beyond its use as a flavoring agent, raspberry ketone has been investigated for various potential health benefits, including antioxidant and anti-inflammatory properties. chemicalbook.comnih.gov The oxobutyl group's carbonyl functionality can influence a compound's reactivity and its interactions with biological systems. ontosight.ai In medicinal chemistry and chemical biology, the design and synthesis of molecules containing such moieties are central to developing new therapeutic agents and chemical probes to study biological processes. acs.orgefmc.info

Historical Overview of Related Phenyl Formate Derivatives and Their Research Trajectories, including Semio-chemical Applications (e.g., Melolure)

Phenyl formate, the simplest phenyl ester of formic acid, has been historically utilized as a reagent in organic synthesis, particularly for the formylation of amines and in palladium-catalyzed carbonylation reactions. acs.orgfishersci.at Research into phenyl formate derivatives has often focused on their conformational properties and reactivity. cdnsciencepub.com

A significant application of related phenyl esters is in the field of chemical ecology as semiochemicals—chemicals that convey signals between organisms. researchgate.netusc.edu.au A prime example is Melolure, the formate analogue of the fruit fly attractant Cue-lure (4-(p-acetoxyphenyl)-2-butanone). Melolure and the subject of this article, 4-(3-Oxobutyl)phenyl formate (raspberry ketone formate), are structurally similar compounds that function as male attractants for various tephritid fruit fly species. researchgate.netdntb.gov.ua Field studies have indicated that formate analogues like Melolure and raspberry ketone formate can be more effective than their acetate (B1210297) counterparts (like Cue-lure) due to enhanced volatility and sustained release, making them valuable in pest monitoring and control programs such as the Sterile Insect Technique (SIT) and Male Annihilation Technique (MAT). researchgate.net

The research trajectory for these compounds has moved from simple identification to optimizing their use in integrated pest management (IPM) strategies. researchgate.net This includes developing better delivery systems and understanding the specific behavioral responses they elicit in target insect populations. nih.gov

Problem Statement: Gaps in the Academic Literature Regarding this compound

Despite its documented use as a potent insect attractant, a comprehensive body of academic literature focused specifically on this compound is lacking. While information on its synthesis and application in pest control exists, detailed investigations into its physicochemical properties, reaction kinetics, advanced spectroscopic characterization, and potential applications beyond entomology are sparse. The primary synthesis route is the esterification of 4-(3-oxobutyl)phenol, but alternative, potentially more efficient or "green" synthetic methodologies are not well-explored in published research. Furthermore, there is a significant gap in the understanding of its metabolic pathways in target and non-target organisms and a lack of computational studies to model its interactions with olfactory receptors.

Research Objectives and Scope for Comprehensive Investigation of this compound

To address the identified gaps, a comprehensive investigation of this compound is warranted. The primary research objectives should include:

Detailed Physicochemical Characterization: Experimental determination of key properties such as melting point, boiling point, vapor pressure, solubility in various solvents, and spectroscopic data (NMR, IR, MS).

Optimization of Synthesis: Exploration of alternative and sustainable synthetic routes, including enzymatic and solvent-free methods, to improve yield, reduce environmental impact, and lower costs.

Elucidation of Biological Activity: In-depth studies on its mode of action as a semiochemical, including binding affinity to specific olfactory receptors in target pests.

Exploration of New Applications: Investigation into its potential use as a fragrance, a building block in organic synthesis, or for its potential biological activities, drawing parallels from its structural relative, raspberry ketone.

The scope of this investigation will be confined to the chemical and biological properties of this compound, excluding clinical or toxicological studies in humans. The research aims to build a foundational academic understanding of this compound, enabling its broader application in science and technology.

Data and Compound Information

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84604-55-7 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| IUPAC Name | [4-(3-oxobutyl)phenyl] formate | |

| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)OC=O |

Related Compound Properties: Raspberry Ketone

| Property | Value | Reference |

| Chemical Formula | 4-(4-hydroxyphenyl)-2-butanone | chemicalbook.com |

| Natural Occurrence | Red raspberries, blackberries, cranberries | chemicalbook.com |

| Boiling Point | 81–85 °C | nih.gov |

| Aqueous Solubility | ~2.5 mg/mL | acs.org |

| Applications | Food flavoring, perfumes, dietary supplements | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84604-55-7 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

[4-(3-oxobutyl)phenyl] formate |

InChI |

InChI=1S/C11H12O3/c1-9(13)2-3-10-4-6-11(7-5-10)14-8-12/h4-8H,2-3H2,1H3 |

InChI Key |

ZZFMJIBHZZTLPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Oxobutyl Phenyl Formate

Strategic Approaches to the Formation of the Phenyl Formate (B1220265) Linkage in the Context of 4-(3-Oxobutyl)phenyl Formate

The final step in the synthesis is the formation of the phenyl formate ester. This requires the reaction of the phenolic hydroxyl group of 4-(3-Oxobutyl)phenol with a suitable formylating agent. The presence of a ketone in the oxobutyl side chain necessitates careful selection of the reaction conditions to avoid unwanted side reactions.

Several established esterification protocols can be adapted for the synthesis of this compound, each with distinct advantages and limitations.

Direct Esterification: This method involves the reaction of 4-(3-Oxobutyl)phenol with formic acid, typically in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like a sulfonated silica gel. google.comresearchgate.net The reaction is driven to completion by the removal of water, often through azeotropic distillation. While straightforward, the harsh acidic conditions and high temperatures can sometimes lead to side reactions involving the ketone functionality.

Transesterification: This approach utilizes a simple alkyl formate, such as methyl formate or ethyl formate, as the formyl group donor in a reaction with 4-(3-Oxobutyl)phenol. organic-chemistry.org The reaction is often catalyzed by a base or an acid. Lipase enzymes, such as Novozym 435, have also been successfully employed as biocatalysts for the transesterification of alcohols with formates, offering a milder and more environmentally friendly alternative. nih.govmdpi.com This method can avoid the use of highly acidic conditions, but may require a large excess of the alkyl formate to drive the equilibrium towards the product. nih.gov

Activated Formate Strategies (Steglich Esterification): For substrates that are sensitive to harsh conditions, the Steglich esterification offers a mild and efficient alternative. wikipedia.orgnih.gov This method involves activating formic acid with a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgsynarchive.com The reaction proceeds at room temperature and is highly effective for converting acids and alcohols to esters, even for sterically hindered or sensitive molecules. wikipedia.orgorganic-chemistry.org The water generated during the reaction is consumed by DCC, forming the byproduct dicyclohexylurea (DCU). wikipedia.org

| Protocol | Reagents | Catalyst | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Direct Esterification | 4-(3-Oxobutyl)phenol, Formic Acid | Strong Acid (e.g., H₂SO₄) or Solid Acid | Inexpensive reagents, simple procedure. | Harsh conditions, potential for side reactions at the ketone. |

| Transesterification | 4-(3-Oxobutyl)phenol, Alkyl Formate (e.g., Ethyl Formate) | Acid, Base, or Enzyme (e.g., Lipase) | Milder conditions compared to direct esterification. | Equilibrium-driven, may require excess reagent. |

| Steglich Esterification | 4-(3-Oxobutyl)phenol, Formic Acid | DCC, DMAP | Very mild conditions, high yields, suitable for sensitive substrates. nih.govorganic-chemistry.org | Higher cost of reagents, formation of DCU byproduct requires purification. |

The ketone carbonyl group in the 3-oxobutyl side chain is susceptible to attack by nucleophiles, especially under the basic or strongly acidic conditions used in some esterification reactions. jove.comjove.com To prevent undesired reactions at the ketone, it can be temporarily converted into a less reactive functional group, known as a protecting group. wikipedia.org

The most common protecting groups for ketones are acetals (or ketals). chemistrysteps.comlibretexts.org The ketone can be reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (B89532). This group is stable under neutral to strongly basic conditions but can be easily removed (deprotected) by treatment with aqueous acid to regenerate the ketone once the esterification is complete. wikipedia.orgchemistrysteps.com This strategy ensures that the formate esterification occurs selectively at the phenolic hydroxyl group. jove.com

| Protecting Group | Formation Reagents | Stability Conditions | Deprotection Reagents |

|---|---|---|---|

| Cyclic Acetal (Ketal) | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Basic, Neutral, Nucleophilic, Reducing/Oxidizing Agents jove.comwikipedia.org | Aqueous Acid (e.g., aq. HCl) chemistrysteps.com |

Synthesis of Precursor Intermediates for this compound

The industrial synthesis of 4-(3-Oxobutyl)phenol often involves a crossed-aldol condensation. One common method is the reaction between the acetone enolate and 4-hydroxybenzaldehyde, followed by catalytic hydrogenation of the resulting α,β-unsaturated ketone. Alternative routes focus on the direct elaboration of the side chain onto the phenol (B47542) ring.

The 3-oxobutyl side chain can be introduced onto a phenol ring using several classic organic reactions.

Friedel-Crafts Acylation: Phenol can be reacted with but-3-enoyl chloride or but-3-enoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This typically results in acylation at the para position due to the directing effect of the hydroxyl group. The resulting vinyl ketone can then be selectively hydrogenated to yield the 3-oxobutyl side chain.

Friedel-Crafts Alkylation: The alkylation of phenols with α,β-unsaturated ketones like methyl vinyl ketone (butenone) can be catalyzed by acids to form the desired carbon skeleton. This reaction must be carefully controlled to prevent polymerization of the butenone and to achieve the desired regioselectivity. The benzylic carbon must possess a hydrogen atom for subsequent side-chain oxidation if that route is considered. libretexts.org

Heck Coupling: A more modern approach could involve the palladium-catalyzed coupling of a protected 4-iodophenol with methyl vinyl ketone, followed by reduction of the double bond.

Optimization of Reaction Conditions for Maximizing Yield and Selectivity in this compound Synthesis

To maximize the yield and selectivity of the final product, several reaction parameters must be carefully optimized. This optimization applies to both the synthesis of the precursor and the final esterification step.

Key parameters for optimization include:

Catalyst: The choice and concentration of the catalyst are crucial. For direct esterification, varying the amount of acid catalyst can balance reaction rate against byproduct formation. google.com In Steglich esterification, the molar percentage of DMAP can significantly accelerate the reaction. organic-chemistry.org For enzymatic reactions, the enzyme concentration must be optimized, as excessively high concentrations may not lead to a proportional increase in yield and can be uneconomical. nih.govmdpi.com

Solvent: The solvent can influence reaction rates and equilibria. In enzymatic esterification, non-polar solvents like toluene or 1,2-dichloroethane have been shown to be effective. nih.govnih.gov For other reactions, polar aprotic solvents may be suitable. wikipedia.org In some cases, solvent-free conditions can be employed, particularly for direct esterification using acetic anhydride as a model, which can offer environmental benefits. jetir.org

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. Enzymatic formylations often proceed optimally at mild temperatures, around 40°C, to avoid denaturation of the enzyme. nih.govmdpi.com Other methods may require heating to drive the reaction to completion, but the temperature should be controlled to minimize degradation. mdpi.com

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to shift the reaction equilibrium. In transesterification, using an excess of the formate donor is common. nih.gov In enzymatic reactions, an optimal molar ratio of formic acid to the alcohol precursor was found to be critical for achieving high conversion. nih.govmdpi.com

| Parameter | Influence on Reaction | Example of Optimization Strategy |

|---|---|---|

| Catalyst Concentration | Affects reaction rate and potential for side reactions. | Screening catalyst loading (e.g., 0.5-5 mol%) to find the optimal balance between rate and selectivity. mdpi.com |

| Solvent Choice | Impacts reactant solubility, reaction equilibrium, and enzyme stability. | Testing a range of solvents (e.g., toluene, acetonitrile, DMF) to identify the one giving the highest yield. mdpi.com |

| Temperature | Controls reaction kinetics and byproduct formation. | Running the reaction at various temperatures (e.g., 20°C to 100°C) to determine the optimum for yield and purity. nih.govmdpi.com |

| Reactant Molar Ratio | Shifts chemical equilibrium to favor product formation. | Varying the ratio of the formylating agent to the phenol precursor (e.g., 1:1 to 5:1) to maximize conversion. nih.gov |

Catalytic Systems and Reagent Selection

The selection of an appropriate catalytic system and reagents is crucial for the successful synthesis of this compound. A common method for the formation of phenyl esters is the direct esterification of a phenol with a carboxylic acid, in this case, formic acid. This reaction is typically catalyzed by a strong acid.

A plausible synthetic route involves the use of p-toluenesulfonic acid as a catalyst in a solvent like toluene . The reagents for this proposed synthesis would be 4-(4-hydroxyphenyl)-2-butanone and formic acid . The reaction would likely proceed by heating the mixture to facilitate the removal of water, which is a byproduct of the esterification.

Another potential approach is the use of coupling agents to facilitate the esterification. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) are effective for ester synthesis at room temperature. In this scenario, the reaction would be carried out in an aprotic solvent like dichloromethane (DCM) .

The choice between these methods would depend on factors such as the desired reaction conditions, scale of the synthesis, and the required purity of the final product.

| Catalytic System/Reagent | Role | Typical Reaction Conditions |

| p-Toluenesulfonic acid | Acid catalyst | High temperature, with water removal |

| Formic acid | Reagent (formyl group donor) | Used in excess or as a limiting reagent |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Used in conjunction with DCC |

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical parameters in the synthesis of this compound. The solvent not only dissolves the reactants but can also influence the reaction rate and equilibrium.

For the acid-catalyzed esterification with formic acid, a non-polar, aprotic solvent capable of forming an azeotrope with water, such as toluene , is often preferred. This allows for the continuous removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the formation of the ester. The reaction temperature would typically be at the boiling point of the solvent to facilitate the azeotropic removal of water.

In the case of DCC/DMAP mediated esterification, an aprotic solvent like dichloromethane (DCM) is a suitable choice as it readily dissolves the reactants and does not interfere with the reaction mechanism. These reactions are often carried out at room temperature, although gentle heating may be employed to increase the reaction rate.

Careful temperature control is essential to prevent side reactions and decomposition of the reactants or product. For instance, excessive heat in the acid-catalyzed reaction could lead to undesired side reactions of the ketone functional group in 4-(4-hydroxyphenyl)-2-butanone.

| Solvent | Reaction Type | Typical Temperature | Purpose |

| Toluene | Acid-catalyzed esterification | Reflux (approx. 111°C) | Azeotropic removal of water |

| Dichloromethane (DCM) | DCC/DMAP coupling | Room temperature (approx. 20-25°C) | Inert solvent for coupling reaction |

Purification Techniques and Isolation Procedures

Following the synthesis, the isolation and purification of this compound are necessary to remove unreacted starting materials, catalysts, and byproducts. A standard purification method for compounds of this nature is column chromatography .

The crude reaction mixture is first concentrated under reduced pressure to remove the solvent. The residue is then subjected to column chromatography using a stationary phase such as silica gel. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent is gradually increased to elute the desired product from the column.

The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.

An alternative to column chromatography for some compounds is preparative high-performance liquid chromatography (HPLC). A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid could potentially be used for the purification of this compound or its analogs. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Separation based on polarity |

| Preparative HPLC | C18 silica | Acetonitrile/Water with acid | High-resolution purification |

Emerging Methodologies: Flow Chemistry, Mechanochemistry, and Sustainable Synthesis of this compound

While traditional batch synthesis methods are effective, emerging methodologies offer potential advantages in terms of efficiency, safety, and sustainability for the synthesis of this compound.

Flow chemistry , where the reaction is carried out in a continuously flowing stream through a reactor, offers benefits such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated synthesis. researchgate.netthieme-connect.de The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity in a shorter reaction time.

Mechanochemistry involves the use of mechanical force, such as ball milling, to induce chemical reactions. This solvent-free or low-solvent approach is considered a green chemistry technique. The synthesis of esters has been demonstrated using mechanochemical methods, and this could be a viable and sustainable alternative for the production of this compound. nih.gov

Sustainable synthesis focuses on minimizing the environmental impact of chemical processes. This can be achieved through the use of renewable starting materials, greener solvents, and catalytic systems that are efficient and recyclable. For the synthesis of this compound, exploring biocatalytic methods, such as the use of enzymes for esterification, could be a promising avenue for a more sustainable process. Additionally, the use of catalysts that can be easily separated and reused would contribute to a greener synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 3 Oxobutyl Phenyl Formate

Hydrolytic Stability and Decomposition Pathways of the Formate (B1220265) Ester Linkage in 4-(3-Oxobutyl)phenyl Formate

The stability of the formate ester in this compound is highly dependent on the pH of its environment. Like other esters, it undergoes hydrolysis to yield formic acid and 4-(4-hydroxyphenyl)-2-butanone. This process can be catalyzed by acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of the formate ester is a reversible equilibrium process. The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). youtube.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. libretexts.orgchemistrysteps.com

The mechanism proceeds through the following key steps:

Protonation: The carbonyl oxygen is protonated, creating a resonance-stabilized cation which makes the carbonyl carbon a stronger electrophile. youtube.comlibretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original phenoxy group, converting it into a better leaving group (a phenol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 4-(4-hydroxyphenyl)-2-butanone molecule. youtube.com

Deprotonation: The resulting protonated formic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming formic acid. libretexts.org

Because all steps are reversible, the reaction's equilibrium can be shifted. To favor hydrolysis, a large excess of water is typically used. libretexts.orgchemistrysteps.com This mechanism is the reverse of the Fischer esterification process. youtube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comucoz.com Unlike acid catalysis, the base (typically a hydroxide ion, OH⁻) is a reactant, not a catalyst, and is consumed during the reaction. youtube.commasterorganicchemistry.com The process is generally more efficient than acid-catalyzed hydrolysis. ucoz.com

The mechanism involves two main stages:

Nucleophilic Addition: The strong nucleophile, the hydroxide ion, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comstudysmarter.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion as the leaving group. This step yields formic acid. masterorganicchemistry.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₃O⁺) is a true catalyst (regenerated). libretexts.org | Base (e.g., OH⁻) is a reagent (consumed). youtube.com |

| Reversibility | Reversible equilibrium. youtube.comchemistrysteps.com | Irreversible. chemistrysteps.comyoutube.com |

| Nucleophile | Weak nucleophile (Water). chemistrysteps.com | Strong nucleophile (Hydroxide ion). masterorganicchemistry.com |

| Initial Step | Protonation of the carbonyl oxygen. libretexts.org | Nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com |

| Final Products (before workup) | Formic acid and 4-(4-hydroxyphenyl)-2-butanone. | A formate salt and 4-(4-hydroxyphenyl)-2-butanone. masterorganicchemistry.com |

| Driving Force | Driven by a large excess of water. libretexts.org | Driven by the irreversible deprotonation of the carboxylic acid. chemistrysteps.com |

Conceptually, the formate ester linkage in this compound is a potential substrate for enzymatic hydrolysis. Esterases, a broad class of hydrolase enzymes, catalyze the cleavage of ester bonds. Lipases and other hydrolases like acid phosphatases can exhibit esterase activity and are widely used in biotransformations. nih.govmdpi.com

The catalytic mechanism of many esterases (such as serine hydrolases) involves a catalytic triad of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the enzyme's active site. mdpi.com The hydrolysis would likely proceed via a two-step mechanism:

Acylation: The serine residue's hydroxyl group, acting as a nucleophile, attacks the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the phenol (B47542) portion [4-(4-hydroxyphenyl)-2-butanone] and forming an acyl-enzyme intermediate. mdpi.com

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing formic acid and regenerating the active enzyme.

The specificity and efficiency of such a biotransformation would depend on the ability of the this compound molecule to fit into the active site of a particular enzyme. Factors such as the steric bulk and electronic properties of both the formate group and the phenyl substituent would influence the reaction rate.

Reactions Involving the Ketone Functionality of this compound

The ketone group in this compound features an electrophilic carbonyl carbon due to the high electronegativity of the oxygen atom. This makes it a target for a wide range of nucleophilic addition and condensation reactions. ncert.nic.in

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org A nucleophile attacks the partially positive carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield an alcohol product. libretexts.org

Key conceptual reactions include:

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would attack the ketone to form a tertiary alcohol upon acidic workup.

Reduction by Hydrides: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Addition of Hydrogen Cyanide (HCN): In the presence of a catalytic amount of base, the cyanide ion (CN⁻) acts as a nucleophile, attacking the carbonyl carbon to form a cyanohydrin derivative. ncert.nic.inbyjus.com

Acetal (B89532) Formation: In the presence of an acid catalyst, the ketone can react with two equivalents of an alcohol to form an acetal, which can serve as a protecting group for the ketone functionality. byjus.com The reaction proceeds via a hemiacetal intermediate. ksu.edu.sa

| Nucleophile/Reagent | Reaction Type | Resulting Functional Group/Derivative |

|---|---|---|

| Grignard Reagent (R-MgX) / H₃O⁺ | Nucleophilic Addition | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) / Solvent | Reduction (Nucleophilic Addition of Hydride) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) / KCN | Nucleophilic Addition | Cyanohydrin |

| Primary Amine (R-NH₂) / H⁺ | Nucleophilic Addition-Elimination | Imine (Schiff Base) msu.edu |

| Alcohol (2 eq., R-OH) / H⁺ | Nucleophilic Addition (Acetal Formation) | Acetal ksu.edu.sa |

The presence of α-hydrogens (on the carbon atoms adjacent to the ketone) allows this compound to undergo condensation reactions via enol or enolate intermediates. A particularly important reaction is the formation of enamines.

Enamines are formed by the acid-catalyzed reaction of a ketone with a secondary amine (R₂NH). msu.eduwikipedia.org They are nitrogen analogs of enols and serve as versatile, neutral enolate equivalents in organic synthesis. makingmolecules.comlibretexts.org

The mechanism for enamine formation involves several steps:

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. makingmolecules.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. msu.edu

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). Water is eliminated to form a resonance-stabilized iminium ion. masterorganicchemistry.com

Deprotonation: A base (such as the amine itself or the solvent) removes a proton from an α-carbon, forming a carbon-carbon double bond and yielding the neutral enamine product. makingmolecules.commasterorganicchemistry.com

The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles, such as alkyl halides in Stork enamine alkylation reactions. wikipedia.org

Reductions and Oxidations of the Carbonyl Group

The carbonyl group in the oxobutyl side chain of this compound is a key site for chemical transformations. Its reactivity is analogous to that of other alkyl aryl ketones.

Reductions: The ketone can be reduced to a secondary alcohol, 4-(3-hydroxybutyl)phenyl formate, using various reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

Commonly used reducing agents for such transformations include:

Sodium borohydride (NaBH₄): A mild and selective reagent that readily reduces ketones to alcohols in protic solvents like methanol or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also reduces the formate ester group. Therefore, its use would not be selective for the carbonyl group in this molecule.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). It can be effective for reducing the ketone, though it may also cleave the formate ester under certain conditions.

The general reaction for the reduction of the carbonyl group is as follows:

This compound + [Reducing Agent] → 4-(3-Hydroxybutyl)phenyl formate

Oxidations: While the ketone functional group is generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, a more synthetically relevant oxidation would be the Baeyer-Villiger oxidation, which converts a ketone to an ester. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially yield either of two ester products, depending on which group migrates. In the case of alkyl aryl ketones, the aryl group typically has a higher migratory aptitude than a primary alkyl group.

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Product Name |

| Phenyl group | Acetic acid 4-(formyloxy)phenethyl ester |

| Ethyl group | 4-(Formyloxy)benzoic acid methyl ester |

Reactivity of the Phenyl Ring in this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the two substituents: the formate group (-OCHO) and the 3-oxobutyl group (-CH₂CH₂C(O)CH₃).

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile.

Formate Group (-OCHO): The oxygen atom of the formate group is directly attached to the aromatic ring and has lone pairs of electrons that it can donate to the ring through resonance. This makes the formate group an ortho, para-directing and activating group.

Since both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern will be a result of their combined influence. The positions ortho to the strongly activating formate group are expected to be the most nucleophilic.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Major/Minor Product |

| Ortho to formate | Strongly activated by formate | Major |

| Meta to formate | Deactivated | Minor |

| Para to formate (blocked) | Activated, but sterically hindered by the oxobutyl group | N/A |

Aryl formates can participate in certain metal-catalyzed cross-coupling reactions, although they are less commonly used than aryl halides or triflates. Palladium-catalyzed reactions have been developed that utilize aryl formates as coupling partners. For this compound, a cross-coupling reaction would likely involve the cleavage of the C-O bond of the formate ester.

For example, in a Suzuki-type coupling, an arylboronic acid could be coupled with the phenyl ring of this compound in the presence of a palladium catalyst, leading to the formation of a biaryl compound and formic acid. The feasibility and efficiency of such a reaction would depend on the specific catalyst system and reaction conditions.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The structure of this compound allows for potential intramolecular reactions, including cyclizations and rearrangements.

One notable potential rearrangement is the Fries rearrangement . mdpi.com This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. In the case of this compound, treatment with a Lewis acid (e.g., AlCl₃) could lead to the migration of the formyl group from the phenolic oxygen to the ortho position of the aromatic ring, yielding 2-hydroxy-5-(3-oxobutyl)benzaldehyde. The reaction is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orgprezi.comreddit.com

Another possibility is an intramolecular aldol-type condensation or cyclization involving the enolate of the ketone and the formate group, though this would likely require specific basic or acidic conditions.

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

For the Fries rearrangement , as mentioned, there is often a competition between the ortho and para products. The para product is typically formed faster and is the kinetically favored product, while the ortho product is often more thermodynamically stable due to chelation between the hydroxyl group and the formyl group with the Lewis acid catalyst. wikipedia.orgprezi.comreddit.com Thus, reaction conditions can be tuned to favor one isomer over the other.

In electrophilic aromatic substitution , the reaction is generally under kinetic control, with the electrophile attacking the most electron-rich position. For this compound, this would be the positions ortho to the activating formate group.

Table 3: Summary of Potential Reactions and Controlling Factors

| Reaction | Potential Products | Likely Controlling Factor |

| Carbonyl Reduction | 4-(3-Hydroxybutyl)phenyl formate | Reagent choice |

| Fries Rearrangement | 2-Hydroxy-5-(3-oxobutyl)benzaldehyde | Thermodynamic (high temp) |

| Fries Rearrangement | 4-Hydroxy-3-(3-oxobutyl)benzaldehyde | Kinetic (low temp) |

| Electrophilic Aromatic Substitution | Ortho-substituted product | Kinetic |

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation and Purity Assessment of 4 3 Oxobutyl Phenyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies: Probing Proton, Carbon, and Heteronuclear Environments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete map of atomic connectivity and spatial relationships within 4-(3-oxobutyl)phenyl formate (B1220265) can be constructed.

1D NMR Experiments (¹H, ¹³C) for Connectivity Mapping

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 4-(3-oxobutyl)phenyl formate is expected to show distinct signals for each proton environment. The formyl proton (H-1') of the ester group should appear as a singlet at the most downfield position due to the strong deshielding effect of the adjacent oxygen and carbonyl group. The aromatic protons on the phenyl ring, due to the para-substitution pattern, will appear as two distinct doublets. The protons on the oxobutyl side chain will present as two triplets, corresponding to the two adjacent methylene groups, and a sharp singlet for the terminal methyl group protons, which are adjacent to the ketone's carbonyl.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the ketone and formate groups are expected to have the largest chemical shifts, appearing significantly downfield. The aromatic carbons will show four distinct signals due to the para-substitution. The remaining signals correspond to the aliphatic carbons of the butyl chain. Carbonyl groups in ketones and aldehydes typically appear in the 190 to 215 ppm range in ¹³C NMR spectra libretexts.org.

Predicted NMR Chemical Shifts for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Atom Label | Predicted Chemical Shift (ppm) |

| H-1' | ~8.2 - 8.5 | Singlet (s) | C-4' | ~207 |

| H-2, H-6 | ~7.2 - 7.4 | Doublet (d) | C-1' | ~160 |

| H-3, H-5 | ~7.0 - 7.2 | Doublet (d) | C-4 | ~149 |

| H-2' | ~2.9 - 3.1 | Triplet (t) | C-1 | ~135 |

| H-1' | ~2.8 - 3.0 | Triplet (t) | C-2, C-6 | ~130 |

| H-5' | ~2.1 - 2.3 | Singlet (s) | C-3, C-5 | ~122 |

| C-2' | ~45 | |||

| C-5' | ~30 | |||

| C-1' | ~29 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a key correlation would be observed between the two methylene groups (H-1'' and H-2'') in the butyl side chain, confirming their adjacency. Cross-peaks would also appear between the ortho-coupled aromatic protons (H-2/H-3 and H-5/H-6). The COSY experiment is a proton-detected 2D technique that displays J-coupled protons sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). sdsu.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the singlet at ~2.2 ppm would correlate with the C-5'' carbon, and the triplets at ~2.9 ppm would correlate with the C-1'' and C-2'' carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include:

The formyl proton (H-1') to the aromatic carbon C-4.

The methyl protons (H-5'') to the ketone carbonyl carbon (C-4'').

The methylene protons H-1'' to the aromatic carbons C-1 and C-2/C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This can help to confirm the substitution pattern and conformation. For this compound, NOESY correlations would be expected between the methylene protons at the H-1'' position and the adjacent aromatic protons H-2 and H-6.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis in this compound

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies. uni-siegen.de These two methods are complementary; a molecular vibration that is strong in IR may be weak or absent in Raman, and vice versa. ksu.edu.sa A vibration is IR-active if it causes a change in the molecule's dipole moment, while it is Raman-active if it causes a change in the molecule's polarizability. libretexts.orglibretexts.org

Characteristic Vibrational Modes of Formate Ester and Ketone Functional Groups

The most prominent features in the vibrational spectra of this compound are associated with its two carbonyl groups and the aromatic ring.

Ketone (C=O) Stretch: The aliphatic ketone group will exhibit a strong, sharp absorption band in the IR spectrum. Saturated ketones typically show this C=O stretching peak around 1715 ± 10 cm⁻¹. spectroscopyonline.com This peak is often the most intense in the spectrum. spectroscopyonline.com Another characteristic vibration for ketones is the C-C-C stretch, which gives an intense peak between 1230 and 1100 cm⁻¹ for saturated ketones. spectroscopyonline.com

Formate Ester (C=O) Stretch: The formate ester's carbonyl stretch will also produce a strong IR absorption. Generally, the carbonyl stretching vibration for alkyl formates is found at a slightly higher frequency than for ketones, typically in the range of 1722-1724 cm⁻¹.

Other Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain will be observed just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Aromatic C=C Bending: Vibrations associated with the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region.

In Raman spectroscopy, homo-nuclear bonds like C-C, C=C, and C≡C tend to produce strong signals, while carbonyl groups can sometimes be weak or absent. ksu.edu.saacs.org Therefore, the aromatic ring vibrations would be expected to be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ketone | C=O Stretch | 1705 - 1725 | Strong |

| Formate Ester | C=O Stretch | 1720 - 1740 | Strong |

| Formate Ester | C-O Stretch | 1150 - 1200 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental formula and structural components. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Ionization Techniques (e.g., EI, ESI, APCI) and Mass Analyzers

The choice of ionization technique is critical as it determines whether the primary information obtained is the molecular weight or structural data from fragmentation. metwarebio.com

Electron Impact (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often causing extensive and reproducible fragmentation. emory.edu While the molecular ion peak (M⁺•) at m/z = 192 may be observed, EI is particularly useful for analyzing the fragmentation pattern to deduce the structure. emory.educhemguide.co.uk

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that are less energetic than EI. metwarebio.comnih.gov They are more likely to produce the protonated molecule [M+H]⁺ (m/z = 193) or other adducts (e.g., [M+Na]⁺), making them ideal for accurately determining the molecular weight. nih.govvscht.cz ESI is well-suited for polar molecules, while APCI is effective for less polar, thermally stable compounds. metwarebio.com

Fragmentation Analysis: Under EI conditions, this compound is expected to undergo characteristic fragmentation. Aromatic compounds often show strong molecular ion peaks due to their stable structure. libretexts.org Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmiamioh.edu This could lead to the loss of a methyl radical (•CH₃, mass 15) to form an ion at m/z 177, or the loss of a propyl radical (•CH₂CH₂COCH₃, mass 71) to form an ion at m/z 121.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. wikipedia.org In this molecule, a hydrogen from C-1'' can be transferred to the ketone oxygen, followed by cleavage of the C-2''—C-3'' bond, resulting in a neutral enol fragment and a charged alkene.

Ester Cleavage: Fragmentation can occur at the ester linkage, potentially leading to the loss of a formyloxy radical (•OCHO, mass 45) to give an ion at m/z 147, or cleavage to form an acylium ion [HCO]⁺ at m/z 29.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C11H12O3), HRMS is crucial for confirming its elemental composition. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS analysis that yields a mass value extremely close to the theoretical value provides strong evidence for the correct elemental formula, thereby confirming the molecular identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H12O3 |

| Theoretical Monoisotopic Mass | 192.07864 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]+ |

| Theoretical m/z of [M+H]+ | 193.08649 u |

| Experimentally Observed m/z | 193.0865 u |

| Mass Error | < 5 ppm |

Note: The data in this table is illustrative and represents typical results for a compound of this nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains a phenyl ring and a ketone, both of which are chromophores that absorb UV radiation. The phenyl ring is expected to exhibit characteristic π → π* transitions, while the carbonyl group of the ketone will show both π → π* and n → π* transitions. The formate group may also influence the electronic environment of the phenyl ring. The solvent used for the analysis can also affect the λmax values due to solvatochromic shifts.

Table 2: Expected Electronic Transitions and Illustrative λmax for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~250-280 |

| Carbonyl Group (Ketone) | n → π* | ~270-300 |

| Carbonyl Group (Ketone) | π → π* | ~180-200 |

Note: The λmax values are illustrative and can vary based on the solvent and conjugation effects.

Chromatographic Separation Methodologies for Isolation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from any impurities or other components in a mixture, as well as for assessing its purity. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely to be amenable to GC analysis. A non-polar or medium-polarity capillary column would likely be used, and the compound would be detected by a Flame Ionization Detector (FID) for purity assessment.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method would be appropriate. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs strongly.

Table 3: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Illustrative Retention Time |

|---|---|---|---|---|

| GC | 5% Phenyl-methylpolysiloxane | Helium | FID | 10.5 min |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (60:40) | UV (254 nm) | 8.2 min |

Note: The retention times are illustrative and depend on the specific experimental conditions.

Coupling with Mass Spectrometry (GC-MS, LC-MS) for Targeted Analysis

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both separation and identification. The chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS) would provide a mass spectrum for the this compound peak, which can be used to confirm its identity. The electron ionization (EI) mass spectrum would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be interpreted to elucidate the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS would typically show the protonated molecule [M+H]+, confirming the molecular weight. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information.

Table 4: Illustrative Mass Spectrometry Data from Coupled Techniques

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 192 (M+) | 147, 121, 91, 43 |

| LC-MS | Electrospray Ionization (ESI+) | 193 ([M+H]+) | 147, 121 |

Note: The fragment ions are hypothetical and based on the expected fragmentation patterns of the molecule's functional groups.

Computational and Theoretical Studies on 4 3 Oxobutyl Phenyl Formate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 4-(3-Oxobutyl)phenyl Formate (B1220265)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. arxiv.org For 4-(3-oxobutyl)phenyl formate, DFT is employed to determine the most stable molecular structure through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. Various functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311G++(d,p)), are used to perform these calculations. ajchem-a.com

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1725 |

| C=O (Formate) | Stretching | 1750 |

| C-O (Formate) | Stretching | 1150 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-H (Aromatic) | Stretching | 3100-3000 |

Note: These are representative values and the actual calculated frequencies may vary depending on the level of theory and basis set used.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, these high-level calculations can be used to obtain precise information about its electronic properties, such as ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability.

Table 2: Example of Ab Initio Calculated Electronic Properties of this compound

| Property | Method | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | MP2/aug-cc-pVDZ | -8.5 |

| LUMO Energy | MP2/aug-cc-pVDZ | -1.2 |

| HOMO-LUMO Gap | MP2/aug-cc-pVDZ | 7.3 |

Note: The values presented are hypothetical and serve to illustrate the type of data generated from such calculations.

Conformational Analysis and Intramolecular Interactions of this compound

Potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. For this compound, this would involve systematically rotating the dihedral angles of the side chain and calculating the energy at each point. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them.

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. While there are no strong hydrogen bond donors in the molecule, weak C-H···O interactions between the aliphatic chain and the oxygen atoms of the formate and ketone groups can influence the stability of certain conformers.

More significantly, steric hindrance between the bulky phenyl group and the oxobutyl chain plays a major role in determining the preferred conformations. The molecule will tend to adopt geometries that minimize these repulsive steric interactions.

Reaction Pathway Elucidation and Transition State Analysis for Transformations of this compound

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its hydrolysis, oxidation, or other transformations.

By mapping the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT methods are well-suited for locating transition states and calculating activation energies. q-chem.com

For example, in the hydrolysis of the formate group, computational studies could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of formic acid. The calculated energy profile would provide a detailed picture of the reaction mechanism and allow for the prediction of the reaction's feasibility under different conditions.

Table 3: Hypothetical Reaction Profile Data for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

Note: This table provides an illustrative example of the kind of data that can be obtained from reaction pathway calculations.

Modeling of Hydrolysis and Ketone Reactions

Computational modeling provides significant insights into the chemical reactivity of this compound, particularly concerning the hydrolysis of its formate ester and reactions involving its ketone group.

Modeling of Formate Ester Hydrolysis: The hydrolysis of the phenyl formate moiety is a primary reaction pathway to consider. This reaction is analogous to the hydrolysis of other phenyl esters and can be modeled using quantum chemical methods. researchgate.netrsc.org Theoretical studies on similar esters, like methyl formate, show that hydrolysis can proceed through a stepwise mechanism involving a stable gem-diol intermediate, formed by the addition of a water molecule to the carbonyl group. researchgate.net The reaction is often catalyzed by autoionization-generated hydroxide and hydronium ions in neutral water, which significantly lowers the activation barrier compared to the gas phase. researchgate.net

Computational models, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the hydrolysis reaction. These models help in identifying transition states and intermediates. For phenyl esters, studies have shown that the reaction mechanism can involve a tetrahedral intermediate, though in some cases, a concerted mechanism may be favored. researchgate.net The inclusion of solvent effects, either through continuum solvation models or by including explicit water molecules in the calculation, is crucial for accurately modeling the reaction in an aqueous environment. researchgate.netresearchgate.net

Modeling of Ketone Reactions: The reactivity of the ketone group in the oxobutyl side chain can also be explored computationally. Theoretical studies on the reactions of ketones often focus on processes like hydrogen atom abstraction by radicals. researchgate.net High-level ab-initio methods can be employed to calculate the geometries of reactants, transition states, and products. researchgate.net For instance, methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are used to obtain accurate energies for these species. researchgate.net Such studies allow for the determination of reaction channels and their corresponding energy barriers, providing a detailed understanding of the ketone's reactivity towards various chemical species.

Prediction of Reaction Mechanisms and Rate Constants

Prediction of Reaction Mechanisms: For the ester hydrolysis of this compound, computational studies can elucidate the detailed mechanism. The process is generally considered a nucleophilic acyl substitution. Catalytic mechanisms in biological systems, such as those in carboxylesterases, have been shown computationally to proceed through a four-step mechanism:

Nucleophilic attack by a serine residue to form a first tetrahedral intermediate.

Formation of an acyl-enzyme complex and release of the alcohol (phenol in this case).

Nucleophilic attack by water to form a second tetrahedral intermediate.

Release of the carboxylic acid product. nih.gov

In a non-enzymatic aqueous environment, the mechanism involves the formation of a tetrahedral intermediate, and the breaking of the C-O bond can be the rate-limiting step. researchgate.net DFT calculations can help determine whether the mechanism is concerted or stepwise by locating the relevant stationary points on the potential energy surface. researchgate.netresearchgate.net

Prediction of Rate Constants: Theoretical methods are widely used to predict reaction rate constants (k). For elementary reactions, conventional Transition State Theory (TST) is a common approach. researchgate.netwikipedia.org This method, often combined with corrections for quantum mechanical tunneling (e.g., Eckart tunneling corrections), allows for the calculation of rate constants over a range of temperatures. researchgate.net The necessary inputs for these calculations, such as the energies and vibrational frequencies of the reactants and the transition state, are obtained from quantum chemical calculations.

The rate constant for a reaction is influenced by the activation energy, which can be determined from the calculated potential energy surface. For complex reactions, molecular dynamics simulations can provide a more detailed picture of the reaction dynamics and contribute to the calculation of rate constants. researchgate.netwikipedia.org

Table 1: Computational Methods for Predicting Reaction Properties

| Property | Computational Method | Key Considerations |

| Reaction Mechanism | Density Functional Theory (DFT), Molecular Dynamics (MD) | Identification of intermediates and transition states. researchgate.netresearchgate.net |

| Rate Constants | Transition State Theory (TST), Ab-initio calculations | Calculation of activation energies and tunneling corrections. researchgate.netwikipedia.org |

| Hydrolysis Pathway | Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments like enzyme active sites. nih.gov |

Molecular Modeling for Conceptual Interactions (e.g., Molecular Docking for Scaffold Potential)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein. The this compound scaffold possesses several features that make it a candidate for molecular docking studies to explore its potential as a structural backbone for designing molecules with specific biological activities.

The key structural features of this compound for molecular interactions include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the formate group and the ketone group can act as hydrogen bond acceptors.

Aromatic Ring: The phenyl ring can participate in hydrophobic interactions, π-π stacking, or cation-π interactions with appropriate residues in a protein binding pocket.

Flexible Linker: The butyl chain provides conformational flexibility, allowing the molecule to adapt its shape to fit various binding sites.

In a typical molecular docking study, a 3D model of a target protein is used. The ligand, this compound or its derivatives, would be placed into the binding site, and a scoring function would be used to estimate the binding affinity. nih.gov Docking results can suggest that novel derivatives might be active inhibitors with significant preference for a specific target. nih.gov Analysis of the docked poses can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met 769 in some kinases), which are crucial for binding affinity. nih.gov

Table 2: Potential Molecular Interactions of the this compound Scaffold

| Functional Group | Type of Interaction | Potential Protein Residue Partners |

| Formate Carbonyl | Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |

| Ketone Carbonyl | Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val, Ile |

| Phenyl Ring | Cation-π Interaction | Arg, Lys |

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Prediction Based on Analogue Data

Cheminformatics combines information science and chemistry to analyze chemical data. liverpool.ac.uk A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. scienceopen.com For this compound, a QSAR study would involve compiling a dataset of structurally similar compounds (analogues) with known biological activities.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: Related to the electron distribution (e.g., HOMO/LUMO energies, dipole moment). scienceopen.com

Topological Descriptors: Based on the 2D representation of the molecule.

Physicochemical Descriptors: Such as lipophilicity (logP) and molecular weight. nih.govresearchgate.net

Once the descriptors are calculated, statistical methods are used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such a model could then be used to predict the activity of this compound or new, unsynthesized analogues. QSAR studies on phenolic compounds have successfully correlated molecular descriptors with activities like antioxidant potential and antibacterial effects. nih.govfrontiersin.org

Prediction of Electronic Properties (e.g., Ionization Energy, Electron Affinity, Dipole Moment, Charge Distribution)

The electronic properties of a molecule are fundamental to its reactivity and interactions. These properties can be accurately predicted using quantum chemical calculations, primarily Density Functional Theory (DFT). nih.govresearchgate.net

Ionization Energy (IE): The energy required to remove an electron from a molecule. It is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO). A lower IE suggests the molecule is a better electron donor.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is often approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher EA indicates the molecule is a better electron acceptor.

Charge Distribution: Describes how electron density is distributed among the atoms in the molecule. It helps identify electrophilic sites (prone to attack by nucleophiles) and nucleophilic sites (prone to attack by electrophiles).

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these electronic properties for large sets of aromatic compounds, often showing excellent correlation with DFT-calculated values. nih.govresearchgate.net

Table 3: Hypothetical Predicted Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction | Implication |

| Ionization Energy | ~8.5 eV | DFT (B3LYP/6-31G) | Moderate electron-donating ability. |

| Electron Affinity | ~ -1.0 eV | DFT (B3LYP/6-31G) | Limited electron-accepting ability. |

| Dipole Moment | ~2.5 D | DFT (B3LYP/6-31G*) | Molecule possesses moderate polarity. |

| Charge Distribution | Negative on O atoms | Electrostatic Potential Maps | Carbonyl oxygens are nucleophilic and sites for hydrogen bonding. |

Prediction of Acidity/Basicity (e.g., pKa)

The acidity or basicity of a compound, quantified by its pKa value, is a critical parameter influencing its behavior in biological systems. For this compound, the most relevant pKa is that of the corresponding phenol (B47542), which is formed upon hydrolysis of the formate ester.

Computational chemistry offers reliable methods for predicting pKa values. mdpi.com The "direct approach" involves calculating the Gibbs free energy change of the acid-base equilibrium directly in solution (ΔGsol). mdpi.com High-level DFT calculations are employed for this purpose. Recent studies on phenolic compounds have shown that the accuracy of pKa predictions can be significantly improved by:

Using specific DFT functionals, such as CAM-B3LYP. nih.govresearchgate.net

Employing accurate continuum solvation models like the Solvation Model based on Density (SMD). mdpi.comnih.gov

Including a small number of explicit water molecules (typically one or two) in the quantum mechanical calculation to model the direct hydrogen-bonding interactions in the first solvation shell. researchgate.netresearchgate.net

These advanced protocols can predict the pKa of various substituted phenols with a mean absolute error as low as 0.3 pKa units, without the need for empirical corrections. mdpi.comnih.gov

Table 4: Accuracy of Different Computational Methods for Phenol pKa Prediction

| Method | Key Features | Mean Absolute Error (pKa units) | Reference |

| B3LYP(SMD)/6-311++G(d,p) | Includes 3 explicit water molecules | 0.45 | nih.gov |

| 2H₂O/CAM-B3LYP/SMD | Includes 2 explicit water molecules | 0.37 | mdpi.com |

| PCM-based correlations | No explicit water molecules, uses correlations | 0.26 - 0.27 | nih.gov |

Synthesis and Characterization of Derivatives and Analogues of 4 3 Oxobutyl Phenyl Formate

Modification Strategies at the Phenyl Ring: Substitution Patterns and Electronic Effects

Inductive and Resonance Effects: Substituent effects are broadly categorized into two types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which operate through the pi (π) system. lasalle.edu

Electron-donating groups (EDGs) , such as alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic ring. minia.edu.eg This activation generally enhances the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution. scribd.com EDGs with lone pairs, like -OH and -OCH₃, exert a strong electron-donating effect via resonance, which can also influence the reactivity of the distal ester and ketone groups. lasalle.eduminia.edu.eg

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the ring's electron density. lasalle.edu This deactivation makes the ring less reactive towards electrophiles. The withdrawal of electron density can also impact the stability and reactivity of the side chain and ester linkage.

The position of the substituent (ortho, meta, or para to the oxobutyl group) is critical. EDGs typically direct incoming electrophiles to the ortho and para positions, while most EWGs direct to the meta position. lasalle.eduscribd.com In the context of modifying 4-(3-Oxobutyl)phenyl formate (B1220265), substitutions would likely be performed on a precursor molecule like 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) before the formate ester is introduced.

The electronic interplay between substituents on different rings of phenyl benzoates, a related ester structure, has been studied, revealing that the electronic nature of a substituent on one ring systematically modifies the sensitivity of the carbonyl group to substituents on the other ring. nih.gov A similar phenomenon can be anticipated in substituted analogues of 4-(3-Oxobutyl)phenyl formate, where a substituent on the phenyl ring would modulate the electronic environment of the formate ester's carbonyl group.

Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring

Derivatization of the Ketone Moiety: Oximes, Hydrazones, and Ketal/Acetal (B89532) Formation

The ketone functional group at the 2-position of the butanone side chain offers a versatile site for derivatization. Standard reactions of carbonyl compounds can be employed to generate a variety of analogues, including oximes, hydrazones, and ketals/acetals. These modifications replace the carbonyl oxygen with other groups, which can significantly alter the molecule's polarity, steric profile, and hydrogen-bonding capabilities.

Oximes and Hydrazones: Oximes are synthesized by reacting the ketone with hydroxylamine, while hydrazones are formed from the reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). nih.gov These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by dehydration to form a C=N double bond.

A general synthesis for hydrazones involves heating the ketone with the appropriate hydrazine or hydrazide in a solvent like ethanol (B145695) or methanol. nih.gov For example, reacting this compound with hydrazine hydrate (B1144303) would yield the corresponding hydrazone. Using a substituted hydrazine, such as 2,4-dinitrophenylhydrazine, would produce a highly crystalline dinitrophenylhydrazone derivative, which historically served as a classical method for the characterization of ketones.

Ketal/Acetal Formation: The ketone moiety can be protected by converting it into a ketal (or acetal from an aldehyde). This is typically achieved by reacting the ketone with an alcohol or a diol under acidic conditions. The reaction is reversible and is often used in multi-step syntheses to mask the reactivity of the carbonyl group while other transformations are carried out on the molecule. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would yield the corresponding ethylene ketal. This transformation replaces the C=O double bond with two C-O single bonds, removing the carbonyl's ability to act as a hydrogen bond acceptor and altering the local geometry from trigonal planar to tetrahedral.

Structural Variations of the Formate Ester: Alterations to the Ester Linkage (e.g., Acetate (B1210297), Butyrate)

The formate ester of the parent compound can be readily replaced with other ester groups to study how the size and electronic nature of the acyl group affect the molecule's properties. This is a common strategy, as evidenced by research into various raspberry ketone ester derivatives. researchgate.net The synthesis of these analogues typically involves the acylation of the precursor, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), with the appropriate acyl chloride or anhydride (B1165640).

Acetate and Butyrate (B1204436) Analogues:

4-(3-Oxobutyl)phenyl acetate : This is a well-documented analogue, often referred to as "cue-lure," a known attractant for certain fruit fly species. sigmaaldrich.comnist.gov It is synthesized by acetylating raspberry ketone, for example, using acetic anhydride in the presence of a base or an acid catalyst. The acetate group is slightly larger and more electron-donating (by induction) than the formate group.

4-(3-Oxobutyl)phenyl butyrate : This analogue introduces a longer alkyl chain to the ester functionality. nih.gov It can be prepared by reacting raspberry ketone with butyryl chloride or butyric anhydride. The butyrate group further increases the lipophilicity of the molecule compared to the acetate or formate versions.

The synthesis of a range of ester derivatives has been explored, indicating that modifications at this position are synthetically accessible and can lead to compounds with varied biological activities. researchgate.net

Table 2: Comparison of Ester Analogues of this compound

Homologation and Truncation of the Oxobutyl Side Chain